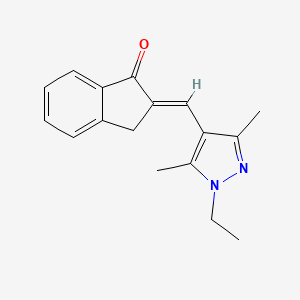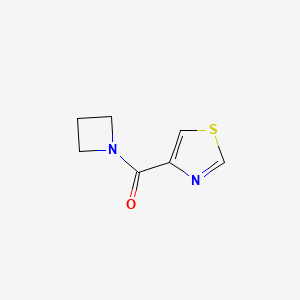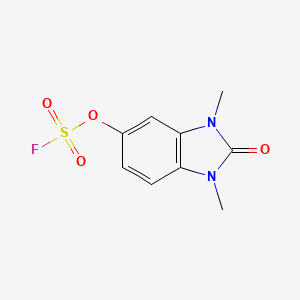
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole is a potent chemical compound with diverse applications in scientific research. This versatile material opens doors for innovative studies across multiple disciplines, paving the way for groundbreaking discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole involves the introduction of fluorosulfonyloxy and dimethyl groups onto the benzimidazole core. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing substituted benzimidazoles often involve cyclization reactions of o-phenylenediamines with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available sources. Typically, large-scale synthesis would involve optimization of reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzimidazole core can interact with various biological targets, potentially inhibiting enzymes or modulating protein functions .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-dimethyl-2-oxobenzimidazole: Lacks the sulfonyloxy group, potentially altering its reactivity and biological activity.
1,3-Dimethyl-2-oxobenzimidazole: Lacks both the fluorine and sulfonyloxy groups, resulting in different chemical properties and applications.
Uniqueness
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole is unique due to the presence of the fluorosulfonyloxy group, which enhances its reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
5-fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4S/c1-11-7-4-3-6(16-17(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKLVNGNDWIVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OS(=O)(=O)F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
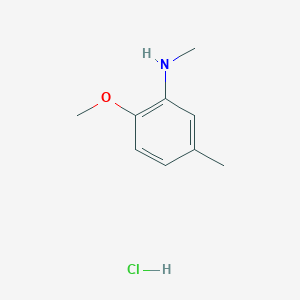
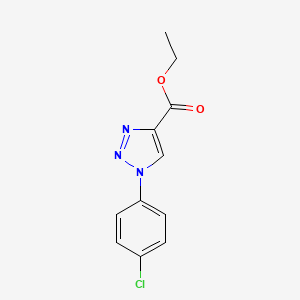
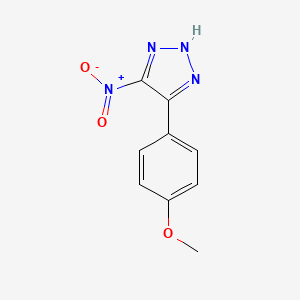
![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)
![2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide](/img/structure/B2573888.png)
![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)
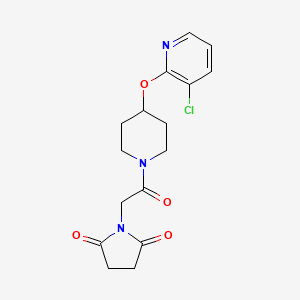
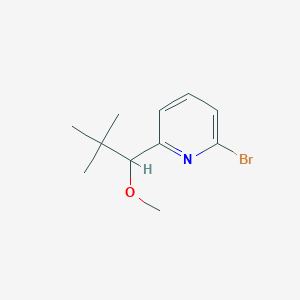
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2573898.png)
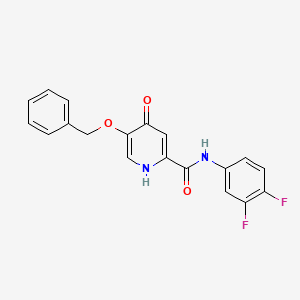
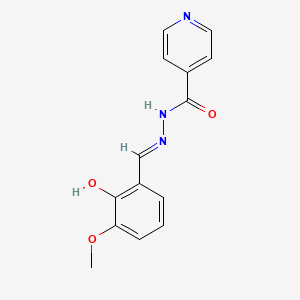
![4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2573901.png)
